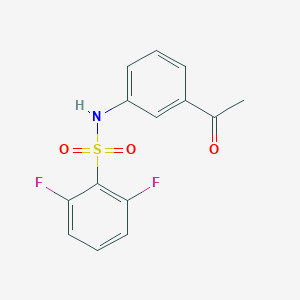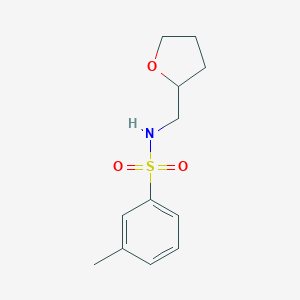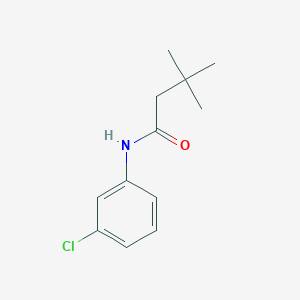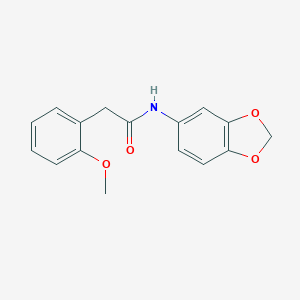![molecular formula C17H25NO2 B261923 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide](/img/structure/B261923.png)
3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPMP belongs to the class of compounds known as tetrahydro-2H-pyran-4-ylmethylamines, which have been shown to exhibit various biological activities.
作用機序
The mechanism of action of 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. Additionally, 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has been shown to modulate the expression of various genes involved in apoptosis and inflammation.
Biochemical and Physiological Effects
3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In neurology, 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has been shown to protect neurons from oxidative stress and inflammation. 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. In immunology, 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide is also soluble in water and organic solvents, making it suitable for various experimental conditions. However, 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has some limitations for lab experiments. It is a relatively new compound, and its biological activity and toxicity have not been fully characterized. Additionally, the mechanism of action of 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide is not fully understood, and further studies are needed to elucidate its pharmacological properties.
将来の方向性
There are several future directions for the study of 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide. One direction is to further investigate its potential therapeutic applications in oncology, neurology, and immunology. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, the development of new analogs of 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide with improved pharmacological properties could lead to the discovery of novel therapeutic agents. Finally, the evaluation of the toxicity and safety of 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide in preclinical and clinical studies is necessary for its potential use in human medicine.
Conclusion
In conclusion, 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully characterize the pharmacological properties of 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide and its potential use in human medicine.
合成法
The synthesis of 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide involves the reaction of 3-methylbutanoyl chloride with 4-phenyltetrahydro-2H-pyran in the presence of triethylamine. The resulting product is then treated with methylamine to yield 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide. The synthesis of 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has been reported in the literature, and the purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and immunology. In oncology, 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In neurology, 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has been studied for its neuroprotective effects and its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has been shown to modulate the immune response and has potential applications in the treatment of autoimmune diseases.
特性
製品名 |
3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide |
|---|---|
分子式 |
C17H25NO2 |
分子量 |
275.4 g/mol |
IUPAC名 |
3-methyl-N-[(4-phenyloxan-4-yl)methyl]butanamide |
InChI |
InChI=1S/C17H25NO2/c1-14(2)12-16(19)18-13-17(8-10-20-11-9-17)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,18,19) |
InChIキー |
ROBDZYIWAWPORS-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
正規SMILES |
CC(C)CC(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)











